molecular formula C4H13Cl2N3O B6609016 2-amino-N-(2-aminoethyl)acetamide dihydrochloride CAS No. 1093785-60-4

2-amino-N-(2-aminoethyl)acetamide dihydrochloride

Cat. No.: B6609016
CAS No.: 1093785-60-4
M. Wt: 190.07 g/mol
InChI Key: HKBOCIXUFNJLJZ-UHFFFAOYSA-N
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Description

2-amino-N-(2-aminoethyl)acetamide dihydrochloride is a high-purity chemical compound supplied as a stable dihydrochloride salt to enhance its solubility and handling for research applications. With the molecular formula C4H12Cl2N3O (calculated from the base compound C4H11N3O ), this molecule features a bifunctional structure containing both a primary amine and an acetamide group, making it a valuable synthon for constructing more complex molecules. As a key organic intermediate, it is primarily used in medicinal chemistry and drug discovery research. Its structure suggests potential as a flexible linker or spacer in the synthesis of biorelevant compounds, such as enzyme inhibitors or receptor ligands, similar to other amino-acetamide derivatives studied in pharmaceutical research . The compound is typically characterized by techniques including 1H NMR, and its purity is verified by HPLC. This product is for research use only and is not intended for diagnostic or therapeutic applications. It is recommended to store the product in an inert atmosphere at room temperature . The base compound often requires cold-chain transportation , and appropriate handling procedures should be followed.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-(2-aminoethyl)acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3O.2ClH/c5-1-2-7-4(8)3-6;;/h1-3,5-6H2,(H,7,8);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBOCIXUFNJLJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)CN)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13Cl2N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Investigations

Classical and Modern Synthetic Routes

The synthesis of 2-amino-N-(2-aminoethyl)acetamide dihydrochloride (B599025) can be approached through several classical and modern synthetic strategies, primarily revolving around the formation of the central amide bond and the introduction of the terminal amino groups. These routes often necessitate the use of protecting groups to ensure regioselectivity and prevent unwanted side reactions.

Amide Bond Formation Strategies and Optimization

A primary route to the carbon-nitrogen backbone of 2-amino-N-(2-aminoethyl)acetamide involves the coupling of a suitably protected glycine (B1666218) derivative with a protected ethylenediamine (B42938). The choice of protecting groups is crucial to selectively form the desired amide linkage. For instance, the glycine amino group can be protected with a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group, while one of the amino groups of ethylenediamine is similarly protected.

The amide bond formation is typically facilitated by a coupling agent that activates the carboxylic acid of the protected glycine. Common coupling agents and their general reaction conditions are summarized in the table below.

Coupling AgentTypical SolventTemperature (°C)AdditivesKey Features
Dicyclohexylcarbodiimide (DCC)Dichloromethane (DCM), Chloroform (B151607)0 to room temp.-Forms insoluble dicyclohexylurea (DCU) byproduct, which can be removed by filtration.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Dichloromethane (DCM), Dimethylformamide (DMF)0 to room temp.1-Hydroxybenzotriazole (HOBt)Forms a water-soluble urea (B33335) byproduct, facilitating easier workup. HOBt suppresses side reactions.
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)Dimethylformamide (DMF)0 to room temp.Diisopropylethylamine (DIPEA)Rapid and efficient coupling with minimal racemization for chiral substrates.
N,N'-Carbonyldiimidazole (CDI)Tetrahydrofuran (THF), ChloroformRoom temp.-Activates the carboxylic acid by forming an acyl-imidazole intermediate.

Optimization of these reactions involves screening different solvents, adjusting the stoichiometry of the coupling agent and base, and controlling the reaction temperature to maximize yield and purity. Subsequent deprotection of the amino groups, typically under acidic conditions (e.g., using HBr in acetic acid for Cbz or trifluoroacetic acid for Boc), followed by treatment with hydrochloric acid, would yield the final 2-amino-N-(2-aminoethyl)acetamide dihydrochloride.

Amination and Functional Group Interconversion Pathways

An alternative synthetic pathway involves a two-step process starting with the acylation of ethylenediamine with an α-haloacetyl halide, followed by amination. For instance, mono-Boc-protected ethylenediamine can be reacted with chloroacetyl chloride to yield N-(2-(tert-butoxycarbonylamino)ethyl)-2-chloroacetamide.

The subsequent step is a nucleophilic substitution of the chloride with an amino group. This can be achieved using various ammonia (B1221849) sources. A common method is the reaction with aqueous ammonia. This amination step converts the α-chloroacetamide into the corresponding α-aminoacetamide. The final step would involve the acidic removal of the Boc protecting group and the formation of the dihydrochloride salt.

Reaction Mechanism Elucidation and Kinetic Studies

The formation of the amide bond in 2-amino-N-(2-aminoethyl)acetamide is a classic example of nucleophilic acyl substitution. Understanding the mechanism is key to optimizing reaction conditions and controlling selectivity.

Nucleophilic Acyl Substitution Mechanisms

The central bond-forming step, the reaction between an activated carboxylic acid (or acyl halide) and an amine, proceeds through a tetrahedral intermediate.

In the case of carbodiimide-mediated coupling:

The carboxylic acid adds to the carbodiimide (B86325) (e.g., DCC or EDC) to form a highly reactive O-acylisourea intermediate.

The amine (the deprotected amino group of the ethylenediamine derivative) then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea.

This attack leads to the formation of a transient tetrahedral intermediate.

The tetrahedral intermediate collapses, expelling the urea byproduct and forming the stable amide bond.

In the case of the α-haloacetyl chloride route:

The amino group of the protected ethylenediamine directly attacks the electrophilic carbonyl carbon of the chloroacetyl chloride.

A tetrahedral intermediate is formed.

This intermediate collapses, eliminating the chloride ion to form the amide.

The subsequent amination of the resulting α-chloroacetamide is a standard SN2 reaction, where ammonia acts as the nucleophile, displacing the chloride.

Role of Dihydrochloride Form in Reaction Selectivity and Rate

The dihydrochloride form of 2-amino-N-(2-aminoethyl)acetamide is a salt where both primary amino groups are protonated. This has several implications for its synthesis and reactivity.

During the synthesis, if the starting materials are in their hydrochloride salt forms (e.g., ethylenediamine dihydrochloride), a base must be added to deprotonate the amino group, thereby generating the nucleophilic free amine required for the reaction to proceed. The choice and amount of base can influence the reaction rate and selectivity.

Protonation of the final product to form the dihydrochloride salt significantly impacts its properties. The salt form is generally a more stable, crystalline solid compared to the free base, which may be an oil or a less stable solid. This enhanced stability and crystallinity facilitate purification and handling. researchgate.net Furthermore, the increased water solubility of the hydrochloride salt can be advantageous in certain applications. researchgate.net

From a reactivity standpoint, the protonated amino groups in the dihydrochloride salt are not nucleophilic. Therefore, in any subsequent reactions involving these amino groups, they would need to be deprotonated. This property can be exploited to achieve selective reactions at other sites of a molecule if desired. Protonation of the amide nitrogen itself is generally less favorable than O-protonation, but twisting of the amide bond can increase the propensity for N-protonation, which in turn can activate the amide bond for other transformations. nih.govresearchgate.net

Development of Stereoselective Synthetic Approaches

The parent molecule, 2-amino-N-(2-aminoethyl)acetamide, is achiral, meaning it does not have a non-superimposable mirror image. Therefore, stereoselective synthesis is not applicable to the preparation of the compound itself.

However, the principles of stereoselective synthesis can be applied to the preparation of chiral derivatives of this molecule. For instance, if a chiral ethylenediamine derivative is used as a starting material, the resulting 2-amino-N-(2-aminoethyl)acetamide derivative would be chiral. The synthesis of such chiral 1,2-diamines can be achieved through methods like asymmetric lithiation-substitution of protected imidazolidines. acs.org

In such a synthesis, the stereochemical integrity of the chiral center(s) would need to be maintained throughout the reaction sequence. This would require careful selection of reagents and reaction conditions to avoid racemization, particularly during the amide bond formation and deprotection steps. The use of modern coupling reagents known to minimize racemization, such as HBTU, would be critical.

Sustainable and Green Chemistry Syntheses

The development of sustainable and environmentally benign synthetic methodologies for the production of specialty chemicals is a paramount goal in modern chemistry. For a compound such as this compound, which is derived from the selective mono-acetylation of diethylenetriamine (B155796) (DETA), green chemistry principles offer a pathway to reduce waste, minimize energy consumption, and utilize renewable resources. Research in this area focuses on several key strategies, including biocatalysis, the use of greener solvents, and the development of atom-economical catalytic systems.

Biocatalytic Approaches

Enzymes, as natural catalysts, offer high selectivity and operate under mild reaction conditions, often in aqueous media, making them ideal candidates for green synthesis. Lipases and acyltransferases are particularly relevant for the selective acylation of polyamines like DETA.

Lipase-Catalyzed N-Acetylation:

Lipases, such as that from Candida antarctica (CALB), have been shown to be effective in catalyzing the N-acylation of amines. mdpi.comnih.gov In a potential green synthesis of the precursor to the target molecule, N-(2-aminoethyl)acetamide, CALB could be employed to selectively acetylate one of the primary amino groups of ethylenediamine, a simpler structural analog of DETA. This enzymatic approach typically utilizes a mild acyl donor, such as ethyl acetate (B1210297), which can also function as a co-solvent, and proceeds under ambient temperature. The selectivity of the enzyme for one amino group over another in a symmetrical diamine is a key advantage, minimizing the formation of di-acylated byproducts. nih.gov

A proposed chemo-enzymatic strategy could involve the selective enzymatic acetylation of a suitable precursor followed by further chemical modification. nih.govnih.govmdpi.com This approach leverages the high selectivity of enzymes for specific functional groups, thereby reducing the need for complex protection and deprotection steps that are common in traditional organic synthesis and generate significant waste. researchgate.net

Acyltransferase-Mediated Synthesis:

Acyltransferases represent another class of enzymes with significant potential for the green synthesis of amides. The acyltransferase from Mycobacterium smegmatis (MsAcT) has demonstrated the ability to catalyze N-acylation of various amines in aqueous buffer systems. unimi.it A key advantage of this enzyme is its ability to utilize a range of acetyl donors, including vinyl acetate, which can lead to nearly quantitative conversions in short reaction times. unimi.it The chemoselectivity of MsAcT for amino groups over hydroxyl groups is particularly noteworthy, suggesting its potential for the selective acylation of amino alcohols and polyamines containing both functionalities. unimi.it

The application of a biocatalytic approach for the mono-acylation of symmetrical diamines has been explored, demonstrating the feasibility of using truncated carboxylic acid reductases to achieve selective amide bond formation in aqueous conditions. researchgate.net This method circumvents the need for hazardous reagents and aligns with the principles of green chemistry by prioritizing atom economy. researchgate.net

Table 1: Examples of Biocatalytic N-Acylation of Amines This table presents data for analogous reactions to illustrate the potential of biocatalysis for the synthesis of the target compound's precursor.

Click to view interactive data table
Enzyme Amine Substrate Acyl Donor Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
Immobilized Candida antarctica Lipase (CALB) Ethanolamine Methyl esters Hexane/Diisopropyl ether Room Temp 24 41-98 nih.gov
Acyltransferase from Mycobacterium smegmatis (MsAcT) Primary arylalkyl amines Vinyl acetate Phosphate buffer 25 0.33 85-99 unimi.it
Truncated Carboxylic Acid Reductase (CAR) Symmetrical diamines Carboxylic acid + ATP Aqueous Not specified Not specified Not specified researchgate.net
Candida antarctica Lipase A (CALA) 1-methyl-6,7-dimethoxy-1,2,3,4-THIQ 3-methoxyphenyl allyl carbonate Toluene 40 Not specified 50 mdpi.com

Solvent-Free and Alternative Solvent Methodologies

A significant contributor to the environmental impact of chemical processes is the use of volatile organic solvents. Consequently, the development of solvent-free reactions or the substitution of conventional solvents with greener alternatives is a key area of green chemistry research.

Solvent-Free Acetylation:

Solvent-free acetylation reactions, often carried out by simply mixing the reactants with a catalyst or even in the absence of a catalyst, offer a highly atom-economical and environmentally friendly approach. mdpi.comresearchgate.net For the synthesis of N-acetylated amines, acetic anhydride (B1165640) can be used as both the acetylating agent and the solvent. While effective, the use of acetic anhydride can be harsh. Milder, catalyst-free conditions have been developed for the acetylation of a range of substrates, including amines, which proceed at room temperature with high yields. mdpi.com The mechanochemical synthesis, which involves mechanical grinding of the reactants, is another solvent-free method that has been successfully applied to the N-acylation of amines and could be adapted for the synthesis of the target compound's precursor.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com A microwave-assisted, solvent-free protocol for the direct amidation of carboxylic acids and amines has been developed, which represents a significant advancement in green amide bond formation. mdpi.com This method avoids the use of coupling reagents and solvents, thereby minimizing waste. mdpi.com

Table 2: Comparison of Conventional and Green Amide Synthesis Approaches

Click to view interactive data table
Feature Conventional Amidation Green/Sustainable Approaches
Reagents Stoichiometric coupling reagents (e.g., carbodiimides, HATU) Catalytic (e.g., enzymes, metal catalysts), or reagent-free
Byproducts High molecular weight waste from coupling reagents Minimal byproducts (e.g., water, ethanol)
Solvents Often volatile organic solvents (e.g., DCM, DMF) Aqueous media, green solvents (e.g., 2-MeTHF), or solvent-free
Reaction Conditions Often require anhydrous conditions and inert atmospheres Mild temperatures and pressures, often in air
Atom Economy Generally low High
Selectivity May require protecting groups for polyfunctional molecules High chemo- and regioselectivity, especially with biocatalysts

The selective mono-functionalization of symmetric diamines remains a challenge in organic synthesis, often resulting in mixtures of products. digitellinc.com Green protection methods are being explored to address this, aiming for higher yields and reduced byproducts under environmentally friendly conditions. digitellinc.com The use of a proton as a protecting group for polyamines has shown promise in achieving high yields of selective acylation. nih.gov These emerging strategies, combined with the principles of biocatalysis and solvent minimization, pave the way for a truly sustainable synthesis of this compound and other valuable polyamine derivatives.

Advanced Spectroscopic and Analytical Characterization for Structural Validation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy of the free base, N-(2-aminoethyl)acetamide, in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals corresponding to the different types of protons in the molecule. chemicalbook.com Upon conversion to the dihydrochloride (B599025) salt and dissolution in a polar protic solvent like deuterium (B1214612) oxide (D₂O), these chemical shifts would be expected to move downfield due to the deshielding effect of the protonated ammonium (B1175870) groups (-NH₃⁺).

The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. For the free base, the carbonyl carbon of the amide group would appear significantly downfield, while the two methylene (B1212753) carbons and the methyl carbon would resonate at higher fields. Similar to the ¹H NMR, protonation of the amino groups in the dihydrochloride salt would cause a downfield shift in the signals of the adjacent carbons.

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts for 2-amino-N-(2-aminoethyl)acetamide dihydrochloride in D₂O.
Position¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)MultiplicityIntegration
-CH₃~2.1~22Singlet3H
-NH-CH₂-~3.5~39Triplet2H
-CH₂-NH₃⁺~3.3~37Triplet2H
C=O-~175--

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY spectrum would show a cross-peak between the signals of the two methylene groups (-NH-CH₂ -CH₂ -NH₃⁺), confirming their adjacent relationship. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded protons and carbons. sdsu.edu It would show correlations between the protons of the methyl group and its carbon, as well as the protons of each methylene group and their respective carbons.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. scirp.org

For this compound, the key functional groups are the secondary amide, and the primary and secondary ammonium groups. The FT-IR spectrum would exhibit strong N-H stretching vibrations for the ammonium groups (-NH₃⁺ and -NH₂⁺-) in the region of 3000-3300 cm⁻¹. The amide I band (C=O stretch) would be prominent around 1650-1670 cm⁻¹. researchgate.net The amide II band (N-H bend) would appear around 1550 cm⁻¹.

Raman spectroscopy, being particularly sensitive to symmetric vibrations, would complement the FT-IR data. scirp.org

Table 2. Characteristic Vibrational Frequencies for this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
-NH₃⁺, -NH₂⁺-N-H Stretch3000-3300
C-H (in CH₂, CH₃)C-H Stretch2850-3000
C=O (Amide I)C=O Stretch1650-1670
N-H (Amide II)N-H Bend1550-1570
-CH₂-CH₂ Bend (Scissoring)~1465

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, which can be used to determine the elemental composition of a compound. For this compound, the analysis would be performed on the cationic species, [C₄H₁₁N₂O]⁺ or [C₄H₁₂N₂O]²⁺. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would provide further structural confirmation, with characteristic losses of ammonia (B1221849), water, and fragments corresponding to the ethylenediamine (B42938) and acetamide (B32628) moieties.

Chromatographic and Electrophoretic Techniques for Purity Profiling and Separation

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from any impurities.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of pharmaceutical compounds. For a polar and water-soluble compound like this compound, a reverse-phase (RP) HPLC method would be suitable. sielc.com Method development would involve optimizing the column, mobile phase composition, and detector settings to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities. Validation of the HPLC method according to regulatory guidelines (e.g., FDA, USP) is crucial to ensure its accuracy, precision, and reliability for quality control purposes. bsu.edu.eg

Table 3. Typical HPLC Method Parameters for Purity Analysis.
ParameterCondition
ColumnC18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid or Phosphoric Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientOptimized gradient from low to high %B
Flow Rate1.0 mL/min
DetectionUV at ~210 nm
Column Temperature25-30 °C

Gas Chromatography (GC) for Volatile Intermediates

Gas Chromatography (GC) serves as a critical analytical technique for the in-process control and quality assessment during the synthesis of this compound. Its primary application in this context is the monitoring of volatile intermediates, unreacted starting materials, and potential low-molecular-weight byproducts. The synthesis of the core structure, N-(2-aminoethyl)acetamide, typically involves the mono-N-acetylation of ethylenediamine. GC methods are therefore developed to separate and quantify the key volatile components in the reaction mixture.

Detailed Research Findings

The primary challenge in the GC analysis of the reaction mixture for N-(2-aminoethyl)acetamide synthesis is the high polarity and low volatility of some of the key components, particularly the starting material, ethylenediamine. Direct injection of ethylenediamine can lead to poor peak shape, tailing, and low response due to its interaction with the stationary phase of the GC column. To circumvent these issues, derivatization is a commonly employed strategy.

Research has shown that primary amines like ethylenediamine can be effectively derivatized to less polar, more volatile compounds suitable for GC analysis. One common derivatization agent is benzaldehyde, which reacts with the primary amino groups of ethylenediamine to form a Schiff base. This derivative is significantly more amenable to GC analysis, exhibiting improved peak symmetry and detection sensitivity. Another approach involves derivatization with phthalaldehyde, which forms a stable derivative with ethylenediamine, allowing for accurate quantification by GC-Mass Spectrometry (GC-MS). nih.govresearchgate.net

A typical GC method for monitoring the N-acetylation of ethylenediamine would be designed to resolve the following key volatile species:

Ethylenediamine: The unreacted starting material. Due to its polarity, its concentration is often monitored via a derivatized form.

Acetylation Agent: Depending on the synthetic route, this could be a volatile reagent like ethyl acetate (B1210297) or acetic anhydride (B1165640).

N-(2-aminoethyl)acetamide: The desired mono-acetylated product.

N,N'-diacetylethylenediamine: A potential di-acetylated byproduct, the formation of which needs to be controlled.

Solvent: The reaction solvent, which needs to be separated from the analytes of interest.

The selection of the GC column is critical for achieving the necessary separation. A mid-polarity column, such as a DB-5MS or similar, is often suitable for this type of analysis. These columns provide a good balance of interactions to effectively separate the components of varying polarities present in the reaction mixture. The use of a Flame Ionization Detector (FID) is common for quantification due to its general response to organic compounds, while a Mass Spectrometer (MS) can be used for definitive peak identification.

The following interactive data table summarizes typical GC parameters that could be employed for the analysis of volatile intermediates in the synthesis of N-(2-aminoethyl)acetamide.

Interactive Data Table: GC Parameters for Analysis of Volatile Intermediates

ParameterValueDescription
Column DB-5MSA common, versatile column with a (5%-phenyl)-methylpolysiloxane stationary phase, suitable for a wide range of analytes.
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions for good resolution and sample capacity.
Carrier Gas HeliumAn inert carrier gas that provides good efficiency.
Flow Rate 1.5 mL/minA typical flow rate for this column dimension.
Injector Temperature 250 °CEnsures complete vaporization of the sample.
Detector FID / MSFID for general quantification, MS for identification.
Detector Temperature 280 °CPrevents condensation of the analytes in the detector.
Injection Mode SplitUsed to introduce a small, representative portion of the sample onto the column.
Temperature Program Initial: 60°C, hold 2 min; Ramp: 15°C/min to 280°C, hold 5 minA temperature gradient is used to elute compounds with a wide range of boiling points.
Derivatization Agent Phthalaldehyde or BenzaldehydeUsed to improve the chromatographic properties of ethylenediamine. nih.govresearchgate.net

Computational Chemistry and Theoretical Modeling of Molecular Behavior

Electronic Structure and Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a cornerstone of modern quantum chemical calculations, offering a balance between accuracy and computational cost. It is instrumental in exploring the electronic properties of molecules like 2-amino-N-(2-aminoethyl)acetamide dihydrochloride (B599025).

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For 2-amino-N-(2-aminoethyl)acetamide dihydrochloride, this process identifies the most stable three-dimensional structure. The exploration of the energy landscape can reveal various low-energy conformers and the transition states that connect them.

Illustrative Geometrical Parameters from DFT Calculations for a Related Acetamide (B32628) Derivative

Parameter Bond Length (Å) Bond Angle (°)
C=O 1.23 -
C-N (amide) 1.35 -
N-C (ethyl) 1.46 -
C-C (ethyl) 1.54 -
C-N-H (amide) - 120.5
O=C-N (amide) - 122.3
N-C-C (ethyl) - 110.8

Note: This data is illustrative and based on typical values for acetamide-containing compounds.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). youtube.comtaylorandfrancis.com The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. nih.gov

For this compound, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. The presence of two primary amino groups and an amide linkage would likely influence the localization of these orbitals. The amino groups are expected to contribute significantly to the HOMO, indicating these sites as potential centers for nucleophilic attack. The LUMO is likely to be distributed around the carbonyl group of the amide, suggesting this as a potential site for electrophilic attack.

Illustrative Frontier Molecular Orbital Data for a Hypothetical Acetamide Derivative

Molecular Orbital Energy (eV) Description
HOMO -6.5 Primarily localized on the lone pairs of the nitrogen atoms.
LUMO 2.1 Primarily localized on the antibonding π* orbital of the carbonyl group.
HOMO-LUMO Gap 8.6 Indicates high kinetic stability.

Note: This data is for illustrative purposes to demonstrate the outputs of FMO analysis.

Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. acs.orgarxiv.org For this compound, MD simulations can provide detailed insights into its conformational flexibility and its interactions with solvent molecules, typically water.

By simulating the molecule's trajectory, researchers can explore the different shapes (conformers) it can adopt and the relative energies of these conformations. The dihydrochloride form suggests that the two amino groups will be protonated, leading to significant interactions with polar solvents like water through hydrogen bonding. MD simulations can quantify these interactions, revealing the structure of the solvation shell around the molecule and the dynamics of water molecules in its vicinity. Studies on similar acetamide-based systems in solution have demonstrated the utility of MD in understanding hydrogen bonding networks and their influence on molecular dynamics. researchgate.netaip.org

Spectroscopic Property Prediction and Correlation with Experimental Data

Quantum chemical calculations can be used to predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. researchgate.netresearchgate.net These theoretical predictions can be correlated with experimental data to confirm the molecular structure and to aid in the interpretation of experimental spectra.

For this compound, DFT calculations can predict the vibrational frequencies corresponding to different functional groups. For example, the characteristic C=O stretching frequency of the amide group and the N-H bending and stretching frequencies of the amino and amide groups can be calculated. mdpi.com Similarly, theoretical NMR chemical shifts for the hydrogen and carbon atoms can be computed and compared with experimental NMR spectra to assign the signals to specific atoms in the molecule. researchgate.net

Illustrative Predicted Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
C=O Stretch ~1680
N-H (amide) Stretch ~3300
N-H (amine) Stretch ~3400
C-N Stretch ~1400

Note: These are typical frequency ranges for the specified functional groups and serve as an illustrative example.

Chemical Reactivity and Derivatization Pathways

Reactions at Amide and Amine Functionalities

The presence of both primary and secondary amine groups, in addition to an amide linkage, allows for a variety of derivatization strategies, including acylation, alkylation, arylation, and condensation reactions. The relative reactivity of the nucleophilic sites can often be controlled by careful selection of reaction conditions.

Acylation, Alkylation, and Arylation Reactions

Acylation: The primary and secondary amine functionalities of 2-amino-N-(2-aminoethyl)acetamide are readily acylated using standard acylating agents such as acyl chlorides, anhydrides, or esters. The primary amine is generally more reactive than the secondary amine due to lesser steric hindrance, allowing for selective mono-acylation under controlled conditions. For instance, diacylaminoquinazolinones have been shown to be highly selective acylating agents for primary amines in the presence of secondary amines. researchgate.net Complete acylation to form the N,N'-diacetyl derivative, N,N'-diacetylethylenediamine, can be achieved, typically by reacting ethylenediamine (B42938) with acetic anhydride (B1165640). smolecule.com The amide nitrogen can also undergo acylation, though this typically requires harsher conditions.

Alkylation: N-alkylation of the amine groups can be accomplished using alkyl halides or via reductive amination. Direct alkylation with alkyl halides can lead to a mixture of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts through overalkylation. wikipedia.org The use of a strong base, such as sodium hydride in an appropriate solvent like THF or DMF, is often necessary to deprotonate the amide, rendering the nitrogen nucleophilic enough to react with an alkyl halide. stackexchange.com Industrially, N-alkylation is often carried out using alcohols as alkylating agents in the presence of a catalyst. wikipedia.org

Arylation: The introduction of an aryl group onto the nitrogen atoms can be achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a versatile method for the formation of C-N bonds between amines and aryl halides. wikipedia.orglibretexts.org Another common method is the Ullmann condensation, which employs a copper catalyst to couple amines with aryl halides, though it often requires higher temperatures than the Buchwald-Hartwig reaction. wikipedia.orgorganic-chemistry.org These reactions provide a pathway to a wide range of N-aryl derivatives.

Reaction TypeReagents and ConditionsExpected Products
Acylation Acyl chlorides, anhydrides, or esters; often with a baseMono- or di-acylated derivatives at the amine nitrogens
Alkylation Alkyl halides with a base; or alcohols with a catalystN-alkyl or N,N'-dialkyl derivatives
Arylation Aryl halides with a palladium or copper catalyst and a baseN-aryl or N,N'-diaryl derivatives

Condensation Reactions

The primary amine group of 2-amino-N-(2-aminoethyl)acetamide readily participates in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). ijacskros.cominternationaljournalcorner.com These reactions are typically catalyzed by an acid or base and involve the formation of a hemiaminal intermediate followed by dehydration.

Furthermore, the bifunctional nature of this diamine makes it a valuable precursor for the synthesis of various heterocyclic compounds and macrocycles. nih.gov Condensation with dicarbonyl compounds or other bifunctional electrophiles can lead to the formation of cyclic structures. For example, reaction with a 1,2-dicarbonyl compound can yield substituted pyrazines after subsequent oxidation. The formation of macrocycles can be achieved through reactions with dicarboxylic acids or their derivatives, leading to macrocyclic diamides. nih.gov

Investigation of Protonation Equilibria and Salt Formation Dynamics

As a diamine, 2-amino-N-(2-aminoethyl)acetamide can accept two protons to form a dicationic species. The protonation constants (pKa values) of the two amine groups are expected to be distinct. The primary amino group is generally more basic than the secondary amino group in acyclic amines. For the related compound N-acetylethylenediamine, a predicted pKa value is approximately 15.97, though this likely refers to the protonated amide. Experimental determination of the individual pKa values for the two amine functionalities is crucial for understanding its behavior in solution and for optimizing reaction conditions.

The dihydrochloride (B599025) salt form indicates that both amine groups are protonated. The equilibrium between the free base and its protonated forms is dependent on the pH of the solution. At low pH, the dicationic form will predominate, while at high pH, the neutral free base will be the major species. The mono-protonated form will be most abundant at a pH value between the two pKa values. Understanding these equilibria is essential for applications where pH control is critical, such as in biological systems or in certain chemical syntheses where the free amine is the reactive species.

Exploration of Redox Chemistry

The redox chemistry of 2-amino-N-(2-aminoethyl)acetamide dihydrochloride is not extensively documented in the literature. However, the amine functionalities suggest potential for oxidation reactions. The oxidation of diamines can lead to a variety of products, including aminoaldehydes, and can be mediated by various oxidizing agents or enzymatic systems. Aromatic amines and diamines can be oxidized by hydroxyl radicals to form amine cation radicals. nih.gov While the subject compound is aliphatic, the general principle of amine oxidation is relevant.

The amide group is generally considered to be redox-inactive under mild conditions. However, under forcing conditions, it can be reduced or oxidized. The presence of two amine groups and an amide group on a flexible alkyl chain allows for the formation of stable complexes with various metal ions, which could influence the redox properties of the molecule. The study of the electrochemical behavior of this compound and its metal complexes could reveal interesting redox properties and potential applications in areas such as catalysis or sensor development.

Coordination Chemistry and Metal Ion Complexation Studies

Ligand Design and Chelation Properties

The design of a ligand is crucial for the formation of stable metal complexes. 2-amino-N-(2-aminoethyl)acetamide possesses multiple potential donor atoms: the two nitrogen atoms of the amino groups and the oxygen atom of the amide group. This makes it a potential multidentate ligand. The presence of two nitrogen atoms and one oxygen atom offers a flexible coordination pocket for a metal ion.

The chelation properties of a ligand are largely determined by its ability to form stable rings with a metal ion. Structurally, 2-amino-N-(2-aminoethyl)acetamide is similar to ethylenediamine (B42938), a classic bidentate ligand that forms a stable five-membered ring with metal ions. The presence of the N-(2-aminoethyl)acetamide backbone in the target compound suggests it could act as a bidentate or even a tridentate ligand. If it coordinates through the two nitrogen atoms, it would form a stable five-membered chelate ring, similar to ethylenediamine. The involvement of the amide oxygen in coordination would lead to the formation of an additional, larger chelate ring. The stability of such complexes is enhanced by the chelate effect , where a multidentate ligand forms a more stable complex than multiple monodentate ligands with similar donor atoms. libretexts.org

Thermodynamic Stability and Formation Constants of Metal Complexes

The thermodynamic stability of a metal complex in solution is quantified by its formation constant (K) or stability constant (β). A higher formation constant indicates a more stable complex. For a given ligand, the stability of its complexes with different metal ions often follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

While no specific formation constants for 2-amino-N-(2-aminoethyl)acetamide complexes are available, data for similar ligands can provide an insight. For instance, amino acids, which also contain amino and carboxylate groups, form stable complexes with a variety of metal ions. iupac.orgresearchgate.net The stability of these complexes is influenced by factors such as the pH of the solution, the nature of the metal ion, and the denticity of the ligand. researchgate.net

To illustrate the concept of formation constants, the following table presents data for the well-studied ethylenediamine (en) ligand with various metal ions. It is anticipated that 2-amino-N-(2-aminoethyl)acetamide, acting as a bidentate N,N-donor ligand, would exhibit comparable, though not identical, stability constants.

Note: Data is for illustrative purposes and represents the behavior of a structurally similar ligand.

Spectroscopic and Structural Characterization of Coordination Compounds

The characterization of coordination compounds is essential to understand their electronic structure and geometry. This is typically achieved through a combination of spectroscopic techniques and single-crystal X-ray diffraction.

UV-Vis Spectroscopy for Ligand Field Transitions

UV-Vis spectroscopy is a valuable tool for studying the d-d electronic transitions (ligand field transitions) in transition metal complexes. The energy of these transitions provides information about the geometry of the complex and the strength of the ligand field. For example, nickel(II) complexes often exhibit characteristic spectra that can distinguish between octahedral, square planar, and tetrahedral geometries. acs.orgresearchgate.netresearchgate.netlatech.edu An octahedral Ni(II) complex, such as one that might be formed with two tridentate 2-amino-N-(2-aminoethyl)acetamide ligands, would be expected to show three spin-allowed d-d transitions. The positions of these absorption bands would depend on the ligand field splitting energy (10Dq) and the Racah parameter (B).

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Centers

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying complexes with unpaired electrons, such as those of copper(II). acs.orgresearchgate.netacs.org The EPR spectrum provides detailed information about the electronic ground state and the geometry of the metal center. acs.orgrsc.orgmdpi.com For a Cu(II) complex with 2-amino-N-(2-aminoethyl)acetamide, the g-values and hyperfine coupling constants obtained from the EPR spectrum could reveal whether the geometry around the copper ion is, for example, a distorted octahedron or a square pyramid. acs.org The analysis of the nitrogen superhyperfine coupling could also confirm the coordination of the amino groups to the copper center. rsc.org

Applications As a Chemical Synthon in Advanced Organic and Medicinal Chemistry

Building Block for the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are fundamental to medicinal chemistry, forming the core structure of a vast number of pharmaceutical agents. The diamine and amide moieties within 2-amino-N-(2-aminoethyl)acetamide dihydrochloride (B599025) make it a promising candidate for the synthesis of various heterocyclic systems.

Synthesis of Biologically Active Heterocycles

While specific examples of biologically active heterocycles synthesized directly from 2-amino-N-(2-aminoethyl)acetamide dihydrochloride are not readily found in the literature, the structural framework of the molecule suggests its potential as a precursor. For instance, related amino acetamide (B32628) derivatives are utilized in the synthesis of various biologically active compounds. A structurally similar compound, 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride, serves as a key intermediate in the production of isoxazoline (B3343090) indolizine (B1195054) amides, which are under investigation for their potential biological activities. This suggests that this compound could theoretically be employed in analogous synthetic strategies to create novel heterocyclic scaffolds for drug discovery.

Application in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient chemical reactions in which three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. The multiple functional groups of this compound make it an ideal candidate for use in MCRs to generate molecular diversity. Although specific MCRs involving this compound are not documented, its diamine structure is analogous to ethylenediamine (B42938), a common component in various MCRs for the synthesis of heterocyclic libraries, such as benzodiazepines and piperazines.

Role in Peptide Nucleic Acid (PNA) and Peptidomimetic Scaffold Synthesis

The structural resemblance of 2-amino-N-(2-aminoethyl)acetamide to the backbone of Peptide Nucleic Acids (PNAs) is a significant area of interest. PNAs are synthetic analogs of DNA and RNA, where the sugar-phosphate backbone is replaced by a polyamide chain. The repeating unit in the most common form of PNA is N-(2-aminoethyl)glycine.

Theoretically, 2-amino-N-(2-aminoethyl)acetamide could serve as a precursor to the N-(2-aminoethyl)glycine monomer required for PNA synthesis, potentially after hydrolysis of the acetamide group. However, direct evidence or established protocols for this specific transformation and subsequent use in PNA synthesis are not described in the available literature.

Similarly, in the field of peptidomimetics—compounds that mimic the structure and function of peptides—this compound could be envisioned as a scaffold. Its flexible yet defined structure could be functionalized to present amino acid-like side chains in specific spatial orientations, thereby mimicking peptide secondary structures.

Development of Novel Organic Reagents and Catalysts

The presence of multiple nitrogen atoms in this compound suggests its potential for the development of novel organic reagents and catalysts. The amine groups can be functionalized to create chiral ligands for asymmetric catalysis or to act as organocatalysts. For instance, diamine derivatives are known to be effective ligands in a variety of metal-catalyzed reactions and can also serve as the basis for chiral auxiliaries and catalysts in stereoselective synthesis. While there are no specific reagents or catalysts derived from this compound reported in the literature, its chemical nature makes this a plausible area for future research and development.

Exploration in Materials Science and Supramolecular Architectures

Incorporation into Polymeric Materials and Conjugates

There is currently no available research demonstrating the incorporation of 2-amino-N-(2-aminoethyl)acetamide dihydrochloride (B599025) into polymeric materials or its use in the formation of polymer conjugates.

Design of Self-Assembled Systems and Supramolecular Gels

No studies have been found that describe the use of 2-amino-N-(2-aminoethyl)acetamide dihydrochloride in the design or synthesis of self-assembled systems or supramolecular gels.

Q & A

Q. How can researchers design experiments to evaluate the compound’s interactions with enzymes or receptors?

  • Biophysical Methods :
  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) in real-time.
  • Isothermal Titration Calorimetry (ITC) : Assess thermodynamic parameters (ΔH, ΔS).
  • Biological Replication : Use knockout cell lines or competitive inhibitors to confirm specificity .

Methodological Tables

Table 1: Common Synthetic Routes and Yields

StepReaction TypeReagents/ConditionsYield (%)Reference
1AmidationChloroacetyl chloride, ethylenediamine, pH 965–75
2Salt FormationHCl (g), ethanol, 0°C>90

Table 2: Stability Under Environmental Stressors

ConditionDegradation (%)Primary ByproductDetection Method
pH 2, 40°C, 48h15Deacetylated amineHPLC-UV
Light (UV), 7d30Oxidized derivativeLC-MS

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